
烯丙基(氯甲基)二甲基硅烷
描述
Allyl(chloromethyl)dimethylsilane is a useful research compound. Its molecular formula is C6H13ClSi and its molecular weight is 148.7 g/mol. The purity is usually 95%.
The exact mass of the compound Allyl(chloromethyl)dimethylsilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Allyl(chloromethyl)dimethylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Allyl(chloromethyl)dimethylsilane including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和化学转化
合成混合烯丙基乙烯二甲基硅烷:一种合成混合烯丙基乙烯二甲基硅烷的方法,用于创建角鲨烯的二甲基硅类似物,采用了烯基金属侧链依次偶联到(氯甲基)二甲基氯硅烷(Prestwich & Wawrzeńczyk, 1989)。
双烯基硅烷的亲电反应:(氯甲基)甲基双烯基硅烷与各种酸和复杂的BF3·2AcОH的反应已经研究,展示了各种化学过程,如加成、丙烯的排放和重排(Suslova, Albanov & Shainyan, 2009)。
氯化铝催化的分子内反应:烯丙基(氯甲基)二有机硅烷发生烯丙基重排反应,具有烯丙基倒位,展示了在创建复杂化学结构中的实用性(Jung et al., 2004)。
与烷氧化物的反应:甲氧基钠与烯丙基(氯甲基)二甲基硅烷的相互作用导致氯离子的置换和烯丙基团的迁移,说明了它与烷氧化物的反应性(Sans & Shechter, 1985)。
催化不对称合成:通过铑催化的不对称1,4-加成合成了手性烯丙基硅烷,展示了其在创建立体选择性控制结构中的用途(Shintani et al., 2007)。
在聚合物合成和材料科学中的应用
有机硅聚合物的合成:使用HfCl4催化合成烯丙基(4-乙炔基苯基)二甲基硅烷的聚合物化反应已被探索,用于合成聚[二甲基-(1,4-戊二烯基)苯基硅烷],展示了在聚合物化学中的潜力(Asao, Tomeba & Yamamoto, 2005)。
氢硅烷基烯基硅氧杂化单体柱:使用烯丙基侧链合成有机-无机硅氧杂化单体柱,并通过氢硅烷基化反应进行后续修饰,展示了在制备新型色谱应用固定相中的实用性(Li & Colón, 2009)。
其他化学应用
氨基汞化-去汞化途径:烯丙基(氯甲基)二甲基硅烷在THF中与苯胺在存在乙酸汞的情况下反应,随后还原,提供了形成氮含杂环烷烃的方法,说明了它在合成含氮杂环化合物中的作用(Voronkov et al., 1987)。
硅功能化合物的生成:烯丙基(二乙基氨基)二甲基硅烷的金属化和与醛的反应展示了其在合成具有潜在有机合成应用的有机硅化合物中的实用性(Tamao, Nakajo & Ito, 1988)。
安全和危害
作用机制
Target of Action
Allyl(chloromethyl)dimethylsilane is primarily involved in electrophilic substitution reactions . The primary targets of this compound are unsaturated silanes, specifically allyl- or vinylsilane .
Mode of Action
The compound interacts with its targets through an electrophilic attack . The electron-releasing strength of the carbon-silicon bond is large, controlling the site of reaction and stereoselectivity . The formation of the new carbon-carbon bond occurs at the γ position of allyl silanes .
Biochemical Pathways
The compound affects the electrophilic substitution pathway of unsaturated silanes . The carbon-silicon bond is highly electron-releasing and can stabilize a positive charge in the β position through hyperconjugation . After the formation of the carbon-electrophile bond, silicon elimination is assisted by a nucleophile .
Pharmacokinetics
Its physical properties such as boiling point (63-66 °c/50 mmhg), density (0907 g/mL at 25 °C), and refractive index (n20/D 1449) have been reported .
Result of Action
The result of the compound’s action is the formation of new compounds through electrophilic substitution . For example, it can lead to the synthesis of cyclo-1,1′,4,4′- bis (1,1,3,3-tetramethyl-1,3-disiloxanediyl)dibenzene, silylation of silicic acid, and the preparation of phenylene bis (silanediyl triflates), useful synthons for organosilicon polymers .
Action Environment
The compound is sensitive to moisture . It is also flammable, indicating that it should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . The compound’s action, efficacy, and stability may be influenced by these environmental factors .
生化分析
Biochemical Properties
Allyl(chloromethyl)dimethylsilane plays a significant role in biochemical reactions due to its ability to form stable carbon-silicon bonds. It interacts with various enzymes and proteins, facilitating the modification of biomolecules. For instance, it can act as a silylating agent, modifying hydroxyl groups in biomolecules, which can alter their reactivity and stability. The compound’s interaction with enzymes such as cytochrome P450 can lead to the formation of reactive intermediates, influencing metabolic pathways and cellular processes .
Cellular Effects
The effects of Allyl(chloromethyl)dimethylsilane on cells are diverse and depend on the concentration and exposure time. At lower concentrations, it can enhance cell signaling pathways by modifying key proteins involved in signal transduction. This can lead to changes in gene expression and cellular metabolism. At higher concentrations, Allyl(chloromethyl)dimethylsilane may cause cytotoxic effects, including cell membrane disruption and apoptosis. These effects are mediated through its interaction with cellular proteins and lipids .
Molecular Mechanism
The molecular mechanism of action of Allyl(chloromethyl)dimethylsilane involves its ability to form covalent bonds with biomolecules. It can bind to nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation. For example, its interaction with cytochrome P450 enzymes can result in the formation of reactive oxygen species, which can cause oxidative stress and damage to cellular components. Additionally, Allyl(chloromethyl)dimethylsilane can influence gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Allyl(chloromethyl)dimethylsilane can change over time due to its stability and degradation. The compound is relatively stable under inert conditions but can degrade in the presence of moisture and oxygen. Over time, its reactivity may decrease, leading to reduced efficacy in biochemical assays. Long-term exposure to Allyl(chloromethyl)dimethylsilane in in vitro studies has shown that it can cause cumulative damage to cellular structures, affecting cell viability and function .
Dosage Effects in Animal Models
The effects of Allyl(chloromethyl)dimethylsilane in animal models vary with dosage. At low doses, it can modulate metabolic pathways and enhance the activity of certain enzymes. At higher doses, it can exhibit toxic effects, including liver and kidney damage. Studies have shown that there is a threshold dose above which the compound’s adverse effects become pronounced, leading to systemic toxicity and organ failure .
Metabolic Pathways
Allyl(chloromethyl)dimethylsilane is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, affecting metabolic flux and altering metabolite levels. The compound’s metabolism can also influence the activity of other enzymes and cofactors involved in cellular processes .
Transport and Distribution
Within cells and tissues, Allyl(chloromethyl)dimethylsilane is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s lipophilic nature allows it to readily cross cell membranes, leading to its distribution in various cellular compartments. Its interaction with binding proteins can also affect its bioavailability and activity .
Subcellular Localization
Allyl(chloromethyl)dimethylsilane is localized in various subcellular compartments, including the cytoplasm, endoplasmic reticulum, and mitochondria. Its activity and function can be influenced by its subcellular localization. For instance, its presence in the endoplasmic reticulum can affect protein folding and secretion, while its localization in mitochondria can influence cellular respiration and energy production. Post-translational modifications and targeting signals play a crucial role in directing the compound to specific organelles .
属性
IUPAC Name |
chloromethyl-dimethyl-prop-2-enylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClSi/c1-4-5-8(2,3)6-7/h4H,1,5-6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHLOVCFFWGSMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CC=C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10339494 | |
| Record name | Allyl(chloromethyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33558-75-7, 75422-66-1 | |
| Record name | Allyl(chloromethyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyl(chloromethyl)dimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Allyl(chloromethyl)dimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Allyl(chloromethyl)dimethylsilane interesting in terms of chemical reactivity?
A: Allyl(chloromethyl)dimethylsilane exhibits fascinating reactivity due to the presence of both an allyl group and a chloromethyl group attached to the silicon atom. This unique structure allows for a variety of transformations, including the potential for the allyl group to migrate from the silicon atom. This migration can lead to the formation of new carbon-carbon bonds, opening up avenues for the synthesis of more complex molecules. []
Q2: The paper mentions "unusual transformations" of allylsilanes. Can you elaborate on the specific reactions observed with Allyl(chloromethyl)dimethylsilane?
A: While the abstract provided doesn't detail the specific transformations, the research by Chernyak et al. [] likely explores reactions of Allyl(chloromethyl)dimethylsilane with N,N-Dichloroarenesulfonamides. These reactions could involve the chlorine atom from the chloromethyl group participating in substitution reactions or the allyl group undergoing addition reactions with the sulfonamide moiety. The "unusual" nature might refer to unexpected rearrangements, cyclization reactions, or the formation of novel silicon-containing heterocycles.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


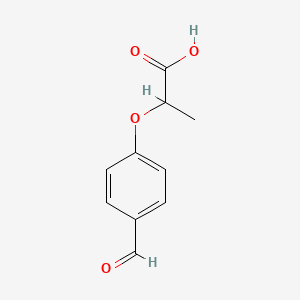
![Methyl 2-(benzo[D]oxazol-2-YL)acetate](/img/structure/B1268233.png)
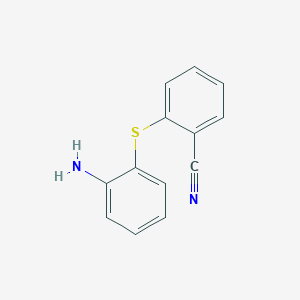
![2,5-Bis[(dimethylamino)methyl]cyclopentanone](/img/structure/B1268235.png)
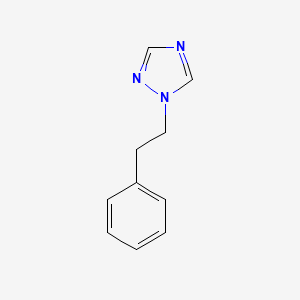
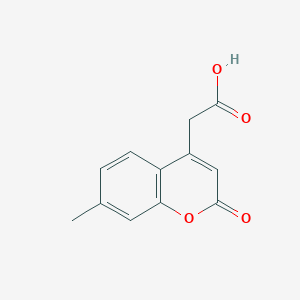


![Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro-](/img/structure/B1268247.png)
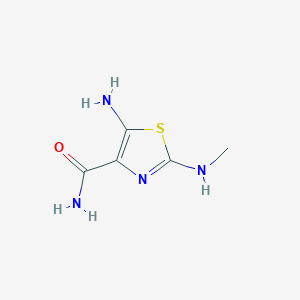

![Ethyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B1268263.png)
![3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one](/img/structure/B1268265.png)

